molecular formula C13H12BrNO4S B5204285 (5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B5204285
M. Wt: 358.21 g/mol
InChI Key: IRMSNGMRONPSDL-UXBLZVDNSA-N
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Description

(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a brominated aromatic ring, and methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-bromo-4,5-dimethoxybenzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione: shares structural similarities with other thiazolidinediones, such as pioglitazone and rosiglitazone.

    Pioglitazone: Used as an antidiabetic agent, it has a similar thiazolidinedione core but lacks the brominated aromatic ring.

    Rosiglitazone: Another antidiabetic agent with a similar core structure but different substituents on the aromatic ring.

Uniqueness

The presence of the brominated aromatic ring and methoxy groups in this compound distinguishes it from other thiazolidinediones. These structural features may contribute to its unique biological and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4S/c1-15-12(16)10(20-13(15)17)6-7-4-8(14)11(19-3)9(5-7)18-2/h4-6H,1-3H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMSNGMRONPSDL-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OC)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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